Pde10A-IN-8 -

Pde10A-IN-8

Catalog Number: EVT-13577820
CAS Number:
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to PDE10A as a Therapeutic Target

Neurobiological Significance of PDE10A in Striatal Function

Phosphodiesterase 10A (PDE10A) exhibits exceptional anatomical localization, being predominantly expressed in the medium spiny neurons (MSNs) of the striatum—a brain region critical for motor control, cognition, and reward processing [5] [6]. As a dual-substrate enzyme, PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating neuronal excitability and synaptic plasticity in striatal circuits [5]. The striatum comprises two primary output pathways: the direct pathway (facilitating movement via D1 dopamine receptor-expressing MSNs) and the indirect pathway (suppressing movement via D2 receptor-expressing MSNs). PDE10A inhibition elevates cyclic nucleotides in both pathways but exerts a net effect that mirrors dopamine D2 receptor antagonism, reducing hyperactivity in cortical-striatal-thalamic circuits [5] [8]. This pathway-specific modulation underpins its therapeutic potential for disorders involving striatal dysfunction.

Table 1: Neurobiological Functions of PDE10A in the Striatum

FunctionMechanismBiological Impact
cAMP/cGMP HydrolysisCatalyzes hydrolysis of cAMP (Km≈0.3µM) and cGMP (Km≈13µM)Regulates PKA/PKG activity and downstream phosphorylation
D2 Receptor SignalingEnhances cAMP in D2-MSNsAttenuates inhibitory output of the indirect pathway
DARPP-32 PhosphorylationIncreases Thr34 phosphorylation via cAMP/PKAModulates neuronal excitability and gene expression
Corticostriatal IntegrationModulates glutamate/dopamine crosstalkInfluences action selection and habit formation

Role of PDE10A in Cyclic Nucleotide Signaling Pathways

PDE10A governs the spatiotemporal dynamics of cyclic nucleotide signaling through compartmentalized hydrolysis. It exhibits higher affinity for cAMP (Km = 0.3 µM) than cGMP (Km = 13 µM) [10], enabling nuanced regulation over protein kinase A (PKA) and cGMP-dependent protein kinase (PKG) cascades. Inhibitors like PDE10A-IN-8 prolong cyclic nucleotide availability, activating transcription factors such as cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), which are pivotal for neuronal survival and synaptic plasticity [9] [10]. Structural studies reveal that PDE10A inhibitors engage a conserved "P-clamp" region in the catalytic domain, forming hydrogen bonds with residues ASN226, THR187, and ASP228, while stabilizing hydrophobic interactions with PHE283 and ILE246 [2]. This binding impedes catalytic function, elevating cyclic nucleotides by 2–3 fold in striatal tissue [5]. The resultant signaling enhances neurotrophic support and dendritic arborization, as demonstrated in stroke models where PDE10A deactivation improved axonal sprouting and functional recovery [9].

Table 2: Comparative Kinetics of PDE Isoforms in Neurological Tissues

PDE FamilySubstrate SpecificityKm (cAMP/cGMP)Striatal Expression
PDE10ADual (cAMP > cGMP)0.3 µM / 13 µMHigh (MSNs)
PDE2ADual (cGMP-stimulated)30 µM / 20 µMModerate
PDE4B/DcAMP-specific1–5 µMCortical
PDE9AcGMP-specific0.1 µM (cGMP)Low

Pathophysiological Relevance in Neuropsychiatric and Neurodegenerative Disorders

Dysregulated PDE10A expression or activity is implicated in multiple CNS disorders:

  • Schizophrenia: Postmortem studies show unaltered PDE10A levels in patients [6], yet inhibitors like MK-8189 reduced PANSS positive subscale scores by -2.2 points (P = 0.011) in a Phase II trial, indicating antipsychotic efficacy [7]. This effect stems from dampened hyperdopaminergia in associative striatal subregions.
  • Huntington’s Disease (HD): Striatal neurodegeneration correlates with reduced PDE10A expression, measurable via [^18F]MNI659 PET imaging [6] [8]. Inhibitors mitigate transcriptional dysregulation and promote MSN survival in HD models [9].
  • Ischemic Stroke: PDE10A inhibition with TAK-063 (0.3–3 mg/kg/day) enhanced angiogenesis, neurogenesis, and corticobulbar tract plasticity in peri-infarct striatum, accelerating motor recovery after middle cerebral artery occlusion [9].
  • Parkinson’s Disease and Addiction: Regional variations in PDE10A expression (sensorimotor > limbic striatum) align with gene induction patterns triggered by L-DOPA or psychostimulants [3], suggesting utility in managing motor complications or reward pathology.

Properties

Product Name

Pde10A-IN-8

IUPAC Name

N-methyl-N-[4-(quinolin-2-ylmethoxy)phenyl]pyridine-4-carboxamide

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c1-26(23(27)18-12-14-24-15-13-18)20-8-10-21(11-9-20)28-16-19-7-6-17-4-2-3-5-22(17)25-19/h2-15H,16H2,1H3

InChI Key

OUKKASCLDKRILK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.